

Application Notes and Protocols for In Vivo Rodent Studies of Zylufuramine

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Compound of Interest

Compound Name: Zylufuramine

Cat. No.: B1594323

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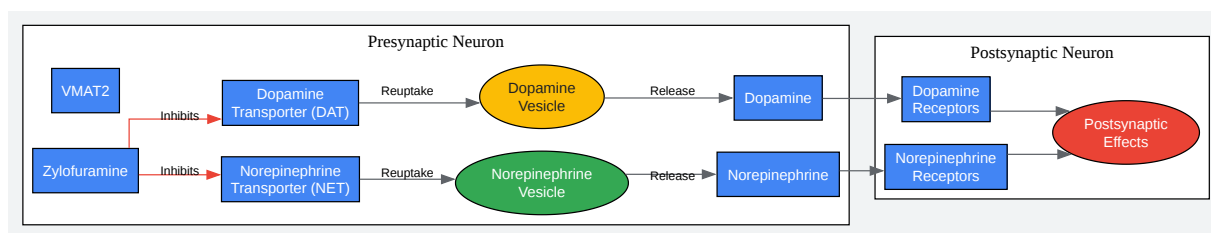
Audience: Researchers, scientists, and drug development professionals.

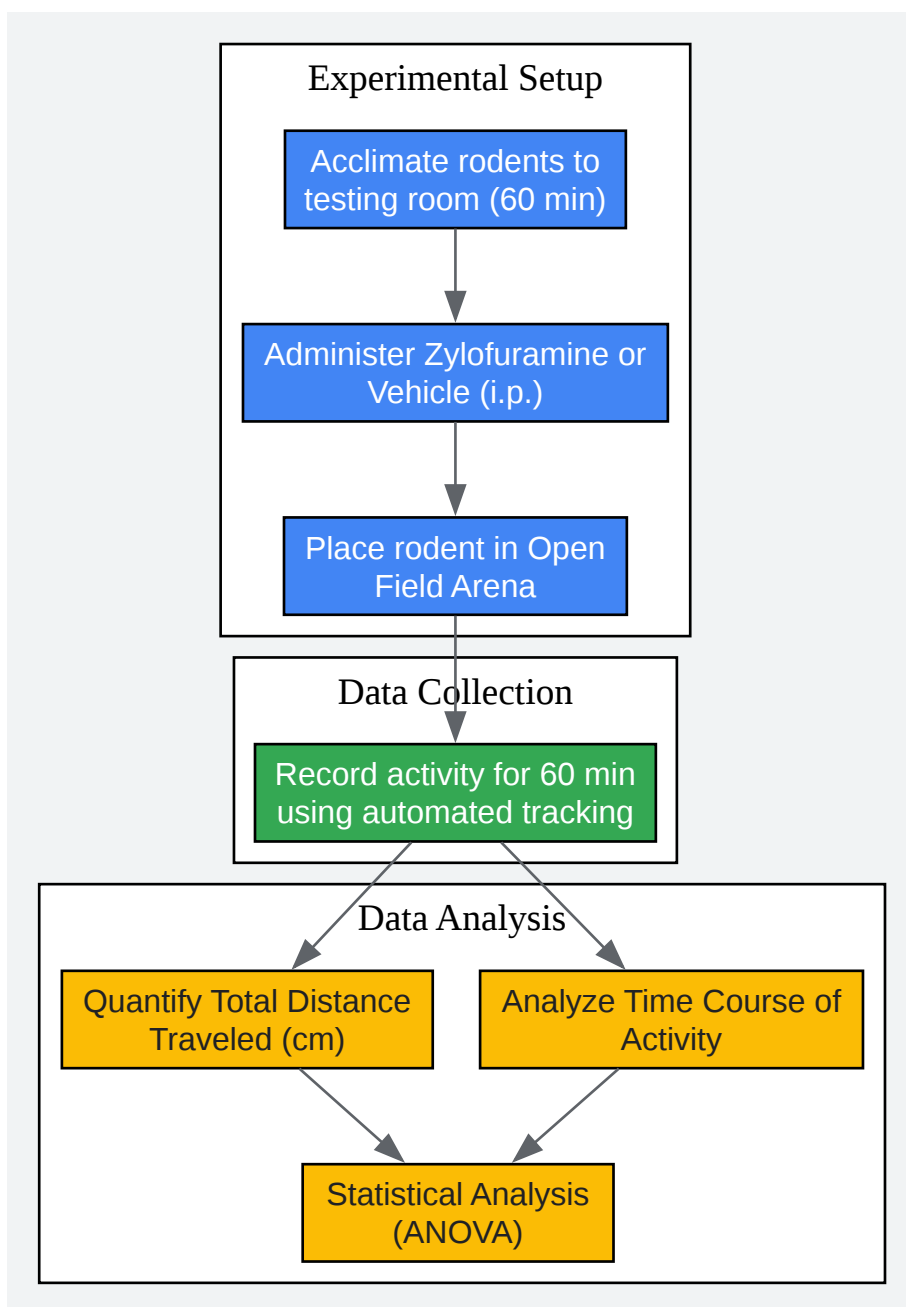
Introduction:

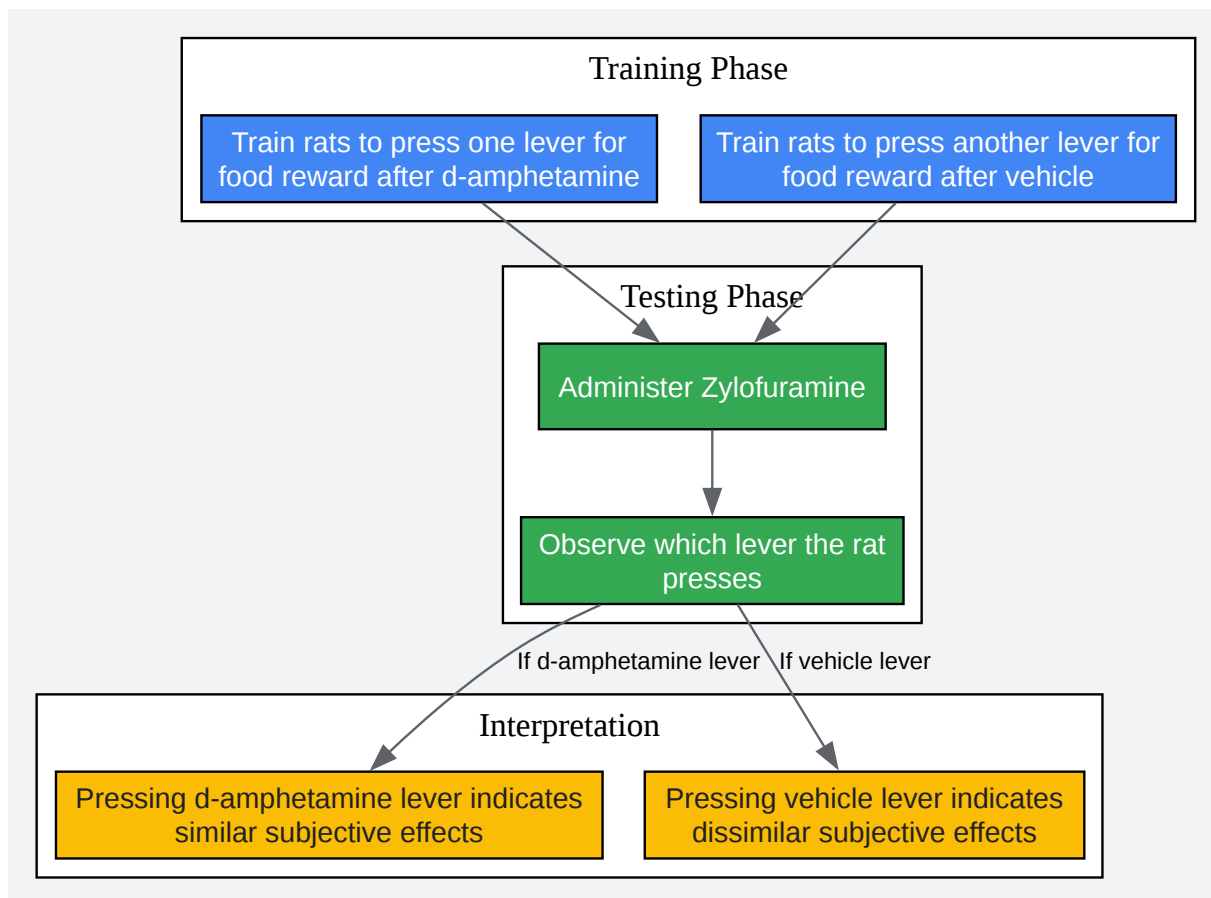
Zylufuramine is a psychomotor stimulant belonging to the α -benzyltetrahydrofurfurylamine class of compounds.[1] As a central nervous system (CNS) stimulant, its pharmacological effects are expected to include increased locomotor activity, enhanced alertness, and potential abuse liability.[1][2] This document provides a comprehensive guide for the in vivo experimental design of **Zylufuramine** studies in rodents, including detailed protocols for pharmacokinetic analysis, assessment of stimulant activity, and evaluation of subjective drug effects.

The proposed mechanism of action for **Zylufuramine**, like other psychomotor stimulants, is likely centered on the modulation of catecholaminergic neurotransmission, specifically by increasing the synaptic levels of dopamine (DA) and norepinephrine (NE).[3][4] This can be achieved by inhibiting the reuptake of these neurotransmitters via the dopamine transporter (DAT) and norepinephrine transporter (NET), and/or by promoting their release from presynaptic terminals.[4]

Proposed Signaling Pathway for Zylufuramine







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